Boc-l-valine thioamide
Description
Significance of Thioamide Functional Group in Peptide and Organic Chemistry
The thioamide group, where a sulfur atom replaces the oxygen atom of a standard amide bond, is a crucial bioisostere in chemical biology and organic synthesis. chemrxiv.orgmdpi.com This substitution imparts altered physicochemical properties compared to the native amide bond, which can be strategically exploited. Thioamides exhibit different hydrogen bonding capabilities; the N-H group is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than its oxygen counterpart in an amide. chemrxiv.orgnih.gov This modification can influence the conformational dynamics and folding of peptides and proteins. chemrxiv.org
In medicinal chemistry, incorporating thioamides into biologically active molecules can lead to enhanced target affinity and improved stability against enzymatic degradation by proteases. chemrxiv.orgmdpi.com The distinct electronic and steric properties of the thioamide bond can profoundly impact molecular interactions and biological activity. chemrxiv.org Furthermore, thioamides serve as versatile synthetic intermediates for constructing various heterocyclic compounds, which are prominent scaffolds in many pharmaceutical drugs. chemrxiv.orgresearchgate.net Their unique reactivity allows them to participate in a range of chemical transformations not accessible to their amide analogs. chemrxiv.org The study of thioamide-containing peptides, or "thionopeptides," provides valuable insights into peptide backbone interactions, including stereoelectronic and hydrophobicity effects. acs.orgchemrxiv.org
Role of the Boc Protecting Group in Chemical Synthesis Strategies
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, especially in the context of peptide chemistry. genscript.comjk-sci.com A protecting group is a molecular moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction, allowing other parts of themolecule to be modified selectively. quora.com The Boc group effectively shields the nucleophilic amino group of an amino acid by converting it into a less reactive carbamate (B1207046). total-synthesis.com
The utility of the Boc group stems from its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under mild acidic conditions. total-synthesis.com This deprotection is typically achieved using acids like trifluoroacetic acid (TFA), which cleaves the Boc group to release the free amine, along with volatile byproducts such as carbon dioxide and isobutene. genscript.comjk-sci.com This specific lability allows for an "orthogonal" protection strategy, where the Boc group can be removed without affecting other protecting groups (like Fmoc or Cbz) that are cleaved under different conditions (base or reduction, respectively). total-synthesis.com This selective protection and deprotection is fundamental to the stepwise construction of peptides in both solution-phase and solid-phase peptide synthesis (SPPS). genscript.com
Overview of Boc-L-Valine Thioamide as a Key Building Block and Research Scaffold
This compound is a chemical entity that combines the features of the valine amino acid with the strategic advantages of the thioamide and Boc groups. It is formally known as (S)-[1-(aminothioxomethyl)-2-methylpropyl]-carbamic Acid 1,1-Dimethylethyl Ester. chemicalbook.com As a derivative of the amino acid L-valine, it provides the specific steric and hydrophobic properties of the valine side chain. smolecule.com
The presence of the Boc group makes it suitable for use in stepwise synthetic sequences, particularly in SPPS, where the amino group must be protected during the coupling of subsequent amino acids. genscript.comsmolecule.com The thioamide functional group makes it a valuable building block for synthesizing modified peptides (thionopeptides). smolecule.com These modified peptides are used in biochemical research to study protein folding, stability, and enzyme-substrate interactions due to their resistance to enzymatic cleavage and altered conformational properties. chemrxiv.orgsmolecule.com
Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds like thiazoles. For instance, it has been utilized as a starting material in the total synthesis of virenamides, a class of linear thiazole-containing peptides with potential biological activity. researchgate.net Its role as an intermediate in the synthesis of potential inhibitors of human P-glycoprotein highlights its importance in drug development research aimed at overcoming multidrug resistance in cancer therapy. chemicalbook.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 96929-02-1 chemicalbook.com |
| Molecular Formula | C₁₀H₂₀N₂O₂S chemicalbook.com |
| Molecular Weight | 232.34 g/mol chemicalbook.com |
| Appearance | Solid |
| Chirality | (S)-configuration |
Table 2: Mentioned Chemical Compounds
| Compound Name | Functional Group/Class | Significance Mentioned |
|---|---|---|
| This compound | Protected Amino Thioamide | Core subject; building block in peptide and heterocyclic synthesis. researchgate.netchemicalbook.com |
| L-valine | Amino Acid | The parent amino acid scaffold. smolecule.com |
| Trifluoroacetic acid (TFA) | Strong Acid | Reagent for Boc group deprotection. genscript.comjk-sci.com |
| 9-fluorenylmethoxycarbonyl (Fmoc) | Protecting Group | Orthogonal protecting group to Boc. total-synthesis.com |
| Benzyloxycarbonyl (Cbz) | Protecting Group | Orthogonal protecting group to Boc. total-synthesis.com |
| Virenamides | Thiazole-containing Peptides | Natural products synthesized using this compound. researchgate.net |
| P-glycoprotein Inhibitors | Drug Candidate Class | Synthesized from this compound intermediates. chemicalbook.com |
| Thiazole (B1198619) | Heterocycle | Ring system formed from thioamide precursors. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methyl-1-sulfanylidenebutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-6(2)7(8(11)15)12-9(13)14-10(3,4)5/h6-7H,1-5H3,(H2,11,15)(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWANXEYUKZFC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=S)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=S)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150597 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96929-02-1 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96929-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc L Valine Thioamide and Its Advanced Derivatives
Direct Thioamidation Procedures
The most common route to Boc-L-valine thioamide involves the direct conversion of the corresponding amide, Boc-L-valinamide. This transformation is typically achieved using specialized thionating agents that can efficiently replace the carbonyl oxygen with a sulfur atom.
Thionation with Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)
Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the two most widely utilized reagents for the thionation of amides. researchgate.netnih.gov Both reagents facilitate the conversion of the carbonyl group to a thiocarbonyl group, but their reactivity, selectivity, and required reaction conditions can differ. nih.govorganic-chemistry.org
Lawesson's reagent is often favored for its milder reaction conditions compared to P₄S₁₀. organic-chemistry.org The thionation of Boc-L-valinamide using Lawesson's reagent is a key step in the Holpfazel–Hantzsch procedure for synthesizing valine-derived thiazoles. nih.gov In a typical procedure, the amide is treated with Lawesson's reagent in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The mechanism involves the formation of a reactive dithiophosphine ylide from LR, which interacts with the amide carbonyl to form a thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses, yielding the desired thioamide and a stable P=O byproduct. organic-chemistry.org
Phosphorus pentasulfide is a more powerful, albeit less selective, thionating agent. thieme-connect.de Its use often requires higher temperatures and can be less compatible with sensitive functional groups. bath.ac.uk However, for certain substrates, including sterically hindered amino acids like valine, P₄S₁₀ can prove to be more efficient and higher yielding than Lawesson's reagent. nih.gov The choice between LR and P₄S₁₀ often depends on the specific substrate and the presence of other functional groups within the molecule. nih.govnih.gov
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
|---|---|---|
| Reactivity | Generally milder, more selective. organic-chemistry.org | More powerful, can be less selective. thieme-connect.de |
| Conditions | Often proceeds at lower to moderate temperatures. nih.govsci-hub.se | Typically requires higher temperatures. bath.ac.uk |
| Substrate Scope | Widely used for amides, lactams, and ketones. nih.govorganic-chemistry.org Selective for amides in the presence of esters. nih.gov | Effective but can lead to side reactions with sensitive functional groups. bath.ac.uk |
| Efficiency for Valine | Commonly used, but yields can be moderate for hindered amino acids. nih.govnih.gov | Can be more efficient and higher yielding for β-branched amino acids like valine. nih.gov |
Optimization Strategies for Thioamide Bond Formation
The synthesis of thioamides, particularly from optically active amino acid precursors, requires careful optimization to maximize yield and prevent side reactions such as epimerization or the removal of protecting groups. sci-hub.seuq.edu.au A key strategy involves modulating the reaction temperature. For instance, converting an amide to a thioamide at room temperature can be crucial to overcome the spontaneous removal of acid-labile side-chain protecting groups like Boc, which can occur at higher temperatures. sci-hub.se
The choice and stoichiometry of the thionating agent are also critical. For β-branched amino acids like valine, thionation with P₄S₁₀ has been shown to be more efficient than with Lawesson's reagent, where yields were sometimes limited to 10–35% without recycling the starting material. nih.gov Furthermore, in multi-step syntheses involving thioamides, such as the Hantzsch thiazole (B1198619) synthesis, the conditions for subsequent steps must be optimized. For example, the use of a base during cyclization can prevent the in-situ deprotection of the Boc group caused by acid released during the reaction. semanticscholar.org Thorough optimization of solvents, reagent quantities, and reaction times is essential for achieving a qualitative conversion to the desired thio-peptide or thioamide intermediate. sci-hub.se
Synthesis of Boc-L-Valine Precursors for Thioamide Formation
The creation of this compound begins with the preparation of suitable precursors, which involves protecting the amino group of L-valine and then forming an amide intermediate that can be subsequently thionated.
Protection of L-Valine Amino Group
The first step is the protection of the α-amino group of L-valine to prevent its participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis for this purpose. fengchengroup.com It is stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions, allowing for orthogonal protection strategies. organic-chemistry.org
The standard procedure for introducing the Boc group involves reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov In a typical synthesis, L-valine is dissolved in an aqueous basic solution (e.g., aqueous NaOH), and (Boc)₂O is added. prepchem.com The reaction mixture is maintained at a specific pH to facilitate the reaction, resulting in the formation of N-(tert-butoxycarbonyl)-L-valine, commonly known as Boc-L-valine. prepchem.com
Preparation of Ester and Amide Intermediates
With the amino group protected, the carboxylic acid of Boc-L-valine must be converted into an amide (Boc-L-valinamide) to serve as the direct precursor for thionation. One common method is the mixed anhydride/aqueous ammonia (B1221849) approach, which can produce the amide in quantitative yield. nih.gov
Alternatively, standard peptide coupling reagents can be employed to form the amide bond. This involves activating the carboxylic acid of Boc-L-valine and then reacting it with an ammonia source or an amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov The reaction of Boc-valine with an amine using EDC, HOBt, and an organic base like N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP) can produce the corresponding amide derivative in high yield. nih.gov
| Reagent System | Description | Typical Use Case |
|---|---|---|
| EDC / HOBt | A carbodiimide-based coupling system that forms a reactive HOBt ester intermediate. nih.gov | Widely used for forming amide bonds with good yields and suppression of racemization. nih.gov |
| Mixed Anhydride | The carboxylic acid is reacted with a chloroformate (e.g., isobutyl chloroformate) and a base (e.g., NMM) to form a reactive anhydride. nih.gov | Effective for activating amino acids for subsequent amidation, as seen in the synthesis of precursors for thionation. nih.govnih.gov |
| HATU / DIPEA | An aminium-based coupling reagent known for its high efficiency. nih.gov | Used for difficult couplings, though optimization may be needed to achieve high yields. nih.gov |
| Cyanuric Chloride (CC) | Used to convert carboxylic acids into reactive intermediates for ester or amide formation. mdma.ch | An alternative method for activating N-protected amino acids like Boc-L-valine for peptide synthesis. mdma.ch |
Incorporation of this compound into Complex Molecular Architectures
Once synthesized, this compound is not an end-product but a versatile building block for constructing more complex molecules, especially thiopeptides. Thiopeptides, which contain one or more thioamide linkages, are valuable tools for studying protein folding, stability, and interactions due to the unique properties of the thiocarbonyl group. nih.govnih.gov
A primary application of this compound is in the synthesis of thiazole-containing natural products, such as virenamides. researchgate.netsemanticscholar.org In these syntheses, the thioamide undergoes a Hantzsch-type cyclization with a bromo-carbonyl compound (e.g., bromoacetaldehyde) to form the characteristic thiazole ring. researchgate.netsemanticscholar.org This thiazole moiety, which retains the valine side chain, is then further elaborated and coupled with other amino acids or peptide fragments to complete the total synthesis of the target molecule. semanticscholar.org
For direct incorporation into a peptide chain, the thioamide is often converted into a more reactive thioacylating agent. A common strategy involves its transformation into a thioamide-nitrobenzotriazolide derivative. sci-hub.sersc.org This activated building block can then be used in solid-phase peptide synthesis (SPPS) to introduce the thioamide bond at a specific site in a growing peptide chain. sci-hub.se This approach is critical for creating semi-synthetic proteins via native chemical ligation (NCL), a technique that joins a synthetic peptide fragment (containing the thioamide) with a recombinantly expressed protein fragment. nih.govnih.gov The use of this compound in these advanced methods enables the precise placement of a single-atom modification, providing powerful probes for biochemical and structural biology research. nih.gov
Solution-Phase Coupling Reactions
Solution-phase synthesis is a direct and widely used method for preparing simple thioamides like this compound. This approach typically involves the thionation of the corresponding amide, Boc-L-valine amide, using a specialized thionating agent. The reaction's ease is influenced by the electron density at the carbonyl oxygen, making the thionation of amides a generally facile transformation. caltech.edu
The most common and effective thionating agent for this purpose is Lawesson's reagent (LR). researchgate.net LR is often preferred over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) because it is milder and operates at lower reaction temperatures, which helps to minimize side reactions. researchgate.netorganic-chemistry.org The general mechanism involves the reaction of the amide with LR in an appropriate solvent, leading to a thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide. organic-chemistry.org
The reaction is typically carried out by refluxing the starting amide with Lawesson's reagent in a solvent such as toluene. beilstein-journals.org After the starting material is fully consumed, a purification step, often involving column chromatography, is necessary to isolate the pure this compound from the reaction byproducts. beilstein-journals.org
Table 1: Representative Conditions for Solution-Phase Thionation of Amides
| Starting Material | Thionating Agent | Solvent | Conditions | Outcome | Reference |
| Amide (General) | Lawesson's Reagent | Toluene | Reflux | Successful thionation | beilstein-journals.org |
| Amide (General) | Phosphorus Pentasulfide (P₄S₁₀) | Various | Higher temperatures often required | Effective thionation, potential for side reactions | caltech.edu |
| Amide (General) | Lawesson's Reagent | Tetrahydrofuran (THF) | Room Temperature | Effective for many amides | nih.gov |
Solid-Phase Synthesis Techniques for Thioamide Installation
Incorporating a thioamide bond, such as that derived from Boc-L-valine, into a peptide chain using solid-phase peptide synthesis (SPPS) presents unique challenges and requires specialized strategies. The stability of the thioamide bond to the repeated cycles of deprotection and coupling is a primary concern. chemrxiv.org For instance, the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry can be problematic as the thioester linkages required for some strategies are unstable under the standard piperidine (B6355638) treatment used for Fmoc group removal. nih.govmdpi.com Consequently, Boc-based SPPS is often employed, though it is not without its own challenges, as the strong acidic conditions used for final cleavage can potentially degrade the thioamide peptide. nih.gov
Two main strategies have emerged for thioamide installation on a solid support:
On-Resin Thionation: This method involves assembling the peptide chain up to the desired point of modification, leaving an amide bond that is then subjected to thionation directly on the solid support. caltech.edu Lawesson's reagent can be used for this on-resin conversion. caltech.edu However, this approach can be inefficient and lead to multiple thionylation products if not carefully controlled, especially with longer peptide sequences. thieme-connect.de
Pre-formed Thioacylating Agent Coupling: A more robust and widely adopted method involves the synthesis of an activated N-protected amino thioacid derivative in solution, which is then coupled to the resin-bound peptide chain. thieme-connect.de This strategy avoids exposing the entire peptide-resin complex to harsh thionating conditions. A successful approach for valine involves converting Fmoc-Val-OH into an aminoacyl anilide, which is then thionated using phosphorus pentasulfide (P₄S₁₀). nih.gov Subsequent treatment with sodium nitrite (B80452) (NaNO₂) generates a reactive benzotriazole (B28993) derivative. nih.govthieme-connect.de This activated thioacylating agent can then be coupled to the N-terminus of the growing peptide chain on the resin, providing enantiomerically pure products even with sterically hindered amino acids like valine. thieme-connect.de
Table 2: Comparison of Solid-Phase Thioamide Installation Strategies
| Strategy | Description | Key Reagents | Advantages | Disadvantages | Reference(s) |
| On-Resin Thionation | The amide bond of a resin-bound peptide is directly converted to a thioamide. | Lawesson's Reagent (LR) | Procedurally simpler in concept. | Can have low yields; risk of side reactions and incomplete conversion. thieme-connect.de | caltech.edu |
| Thioacylating Agent Coupling | An N-protected amino thioacid is pre-synthesized and activated in solution, then coupled to the peptide on the resin. | P₄S₁₀, NaNO₂, HBTU, HOBT | Higher yields and purity; avoids harsh reagents on the resin; preserves stereochemistry. thieme-connect.de | Requires a more complex multi-step synthesis of the building block. | nih.govnih.govthieme-connect.de |
Boc L Valine Thioamide in Advanced Peptide and Peptidomimetic Chemistry
Role as a Building Block in Modified Peptide Synthesis
Boc-L-valine thioamide serves as a crucial building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The strategic replacement of a standard amide (C=O) bond with a thioamide (C=S) bond, a process known as thionation, imparts unique physicochemical properties to the resulting peptide. This modification is a cornerstone of modern medicinal chemistry and protein engineering, offering a pathway to novel therapeutic agents and research tools. The tert-butyloxycarbonyl (Boc) protecting group on the L-valine thioamide is essential for its controlled incorporation during stepwise peptide synthesis.
Design of Peptides with Enhanced Stability and Bioactivity through Thioamide Incorporation
A primary driver for incorporating thioamides into peptide backbones is the significant enhancement of their metabolic stability. nih.govtandfonline.com Peptides are often limited as therapeutic agents due to their rapid degradation by proteolytic enzymes in the body. The thioamide bond is significantly more resistant to cleavage by proteases compared to the natural amide bond. nih.govresearchgate.net This increased stability leads to a longer serum half-life, a critical factor for drug efficacy. nih.gov For instance, studies on macrocyclic peptides have shown that thioamidation can lead to a dramatic improvement in metabolic stability, with some thio-analogs exhibiting a half-life of 36 hours compared to 12 hours for their all-oxygen counterparts. nih.gov
Table 1: Effects of Thioamide Incorporation on Peptide Properties
| Property | Standard Amide Peptide | Thioamide-Modified Peptide | Reference |
|---|---|---|---|
| Proteolytic Stability | Susceptible to enzymatic cleavage | High resistance to proteolysis | nih.govresearchgate.net |
| Metabolic Half-life | Generally short | Significantly extended | nih.gov |
| Bioactivity | Variable | Can be enhanced through conformational tuning | nih.govrsc.org |
| Permeability | Dependent on sequence | Often improved due to increased lipophilicity | tandfonline.com |
Conformational Impact of Thioamide Linkages on Peptide Dynamics
The replacement of an amide oxygen with a larger sulfur atom introduces significant, predictable changes to the peptide's local geometry and conformational dynamics. rsc.orgacs.org The carbon-sulfur double bond (C=S) is inherently longer (~1.71 Å) than the carbon-oxygen double bond (C=O) (~1.23 Å), and the van der Waals radius of sulfur is larger than that of oxygen. tandfonline.comsci-hub.se These steric differences can restrict the available conformational space for the peptide backbone. rsc.orgsci-hub.se
Furthermore, thioamides have altered hydrogen bonding characteristics. The thioamide NH group is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to its oxygen counterpart in a standard amide. sci-hub.senih.govnih.gov This change directly impacts the formation and stability of secondary structures like α-helices and β-sheets, which are heavily reliant on hydrogen bonding networks. acs.orgresearchgate.net For example, in α-helices, the longer C=S bond necessitates an adjustment in the backbone dihedral angles (φ, ψ) and an increase in the hydrogen bond distance from approximately 2.1 Å to 2.7 Å to accommodate the sulfur atom. nih.govacs.org This can lead to a more rigid and stable helical structure in some contexts. nih.govacs.org By reducing the conformational flexibility of the peptide backbone, thioamide incorporation can "lock" the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target. nih.govrsc.org
Table 2: Comparison of Amide and Thioamide Bond Properties
| Parameter | Amide Bond | Thioamide Bond | Reference |
|---|---|---|---|
| Bond Length (C=X) | ~1.23 Å (C=O) | ~1.71 Å (C=S) | tandfonline.comsci-hub.se |
| H-Bond Acceptor Strength | Strong | Weak | sci-hub.senih.gov |
| H-Bond Donor Strength (NH) | Standard | Stronger | sci-hub.senih.gov |
| Rotational Barrier (C-N) | Standard | Higher | tandfonline.com |
| Impact on Dihedral Angles (φ, ψ) | Standard peptide conformations | Alters local angles to accommodate sulfur's bulk | acs.orgacs.org |
Methodologies for Thioamide Introduction in Peptide Chains
The site-specific incorporation of a thioamide bond into a peptide chain requires specialized synthetic methods. This compound is a precursor that can be utilized in these advanced strategies, which primarily include solid-phase synthesis using activated monomers and fragment-based ligation techniques.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Thioacylbenzotriazole Monomers
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the dominant method for assembling peptides. To incorporate a thioamide, an activated form of the corresponding Fmoc-protected amino thioacid is required. A highly effective approach involves the use of Fmoc-thioacyl-nitrobenzotriazole (Fmoc-aaS-Nbt) monomers. nih.gov These reagents are synthesized from the corresponding Fmoc-amino acid and can be used directly in the standard SPPS workflow. nih.govnih.gov
In this process, the peptide chain is elongated on a solid support. At the desired position for thionation (for example, to introduce a thiovaline residue), the Fmoc-ValS-Nbt monomer is introduced during the coupling step. nih.gov This activated thioacylating agent reacts with the free N-terminal amine of the growing peptide chain on the resin, efficiently forming the thioamide bond. researchgate.net This method allows for precise, site-specific installation of the thioamide linkage within the peptide sequence. sci-hub.se The use of these activated benzotriazole (B28993) derivatives has become a reliable and widely adopted strategy for accessing thioamide-containing peptides. chemrxiv.org
Native Chemical Ligation (NCL) and Related Fragment Coupling Strategies
For the synthesis of larger thioamide-containing peptides or proteins, a convergent approach using Native Chemical Ligation (NCL) is often employed. nih.govnih.gov NCL is a powerful technique that joins two unprotected peptide fragments. The classic NCL reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.govresearchgate.net
To incorporate a thioamide using this method, one of the peptide fragments is first synthesized to contain the thioamide bond, typically via the SPPS method described above (3.2.1). researchgate.netnih.gov If the thioamide is located in the C-terminal fragment, that fragment must also be prepared as a C-terminal thioester. This has presented challenges, as the conditions for generating thioesters can be harsh, but methods have been developed to synthesize thioamide-containing peptide thioesters suitable for NCL. researchgate.netnih.gov The two fragments—one containing the thioamide and the other with the requisite reactive group (e.g., N-terminal cysteine)—are then joined in solution via NCL to form a larger, semi-synthetic protein with a native peptide bond at the ligation site. researchgate.netnih.govresearchgate.net This strategy has been successfully used to incorporate thioamides into proteins to study protein folding and misfolding. researchgate.netnih.gov
Stereochemical Control and Epimerization Studies in Thioamide Peptide Synthesis
A significant challenge in the synthesis of thioamide-containing peptides is maintaining the stereochemical integrity of the amino acid residue bearing the thioamide. nsf.govacs.org The α-proton of a thioamidated amino acid is considerably more acidic (by ~3 pKa units) than its counterpart in a standard amide-linked residue. researchgate.net This increased acidity makes the residue highly susceptible to epimerization (the conversion of the L-amino acid to a mixture of L- and D-isomers) under the basic conditions used for Fmoc-group removal during SPPS, such as treatment with piperidine (B6355638). researchgate.netnsf.gov
This epimerization is a critical issue, as the stereochemistry of amino acids is fundamental to a peptide's structure and biological function. Significant racemization can lead to a loss of activity and the creation of complex, difficult-to-purify mixtures. nsf.gov Research has shown that the extent of epimerization increases with repeated exposure to basic deprotection conditions as subsequent amino acids are added to the peptide chain. nsf.gov
To address this, chemical strategies have been developed to protect the thioamide during synthesis. One of the most effective methods is the temporary conversion of the thioamide into a thioimidate by alkylating the sulfur atom. nsf.govresearchgate.net This modification masks the thioamide's electron-withdrawing nature, raises the pKa of the α-proton, and thus protects the stereocenter from base-catalyzed epimerization. nsf.gov The thioimidate is stable throughout the remaining SPPS cycles. Once the full peptide sequence is assembled, the protecting group on the sulfur is removed, regenerating the thioamide in its stereochemically pure form. nsf.govacs.org This protection/deprotection strategy has proven crucial for the successful synthesis of complex thiopeptides with high stereochemical fidelity. researchgate.net
Analysis of Factors Influencing α-CH Stereochemical Integrity
The stereochemical integrity of the α-carbon of a thioamide residue within a peptide is significantly influenced by the chemical environment and reaction conditions employed during solid-phase peptide synthesis (SPPS), particularly during the Fmoc deprotection step. nih.gov The acidity of the α-proton in a thioamide is considerably higher (by approximately 3 pKa units) than in its corresponding oxo-amide counterpart. nsf.gov This increased acidity stems from the greater ability of the sulfur atom in the thioamide to stabilize the resulting carbanion through resonance, facilitated by the lower energy of the π(C=S) antibonding orbital compared to the π(C=O) orbital. nsf.gov
Several factors can exacerbate the risk of epimerization:
Base Exposure: The use of strong bases, such as piperidine for Fmoc deprotection, is a primary driver of epimerization. nsf.govnih.gov The basic conditions facilitate the abstraction of the acidic α-proton, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a mixture of stereoisomers. nsf.govnih.gov Even with modified conditions like shorter deprotection times or lower base concentrations, the inherent acidity of the thioamide's α-CH makes it susceptible to racemization. nsf.govuq.edu.au
Peptide Sequence: The position of the thioamide within the peptide sequence can influence its susceptibility to epimerization. Data suggests that many reported thionopeptide sequences have the thioamide located near the N-terminus, which minimizes its exposure to the repeated cycles of basic deprotection during SPPS. chemrxiv.org The large, β-branched side chain of valine may also play a role in mitigating some side reactions. chemrxiv.org
Activation of Carboxylic Groups: During the coupling of the subsequent amino acid, the activation of the C-terminal carboxylic acid can lead to the formation of an oxazol-5(4H)-one intermediate. nih.govmdpi.com This intermediate is prone to racemization, and the enhanced nucleophilicity of the adjacent thioamide can exacerbate this side reaction. nih.govchemrxiv.org
Table 1: Factors Influencing α-CH Epimerization of Thioamide Residues
| Factor | Influence on Epimerization | Rationale |
| Base Strength and Concentration | High | Stronger bases and higher concentrations increase the rate of α-proton abstraction. nsf.govnih.gov |
| Deprotection Time | High | Longer exposure to basic conditions increases the likelihood of epimerization. nsf.govuq.edu.au |
| Thioamide Position | High | Residues closer to the C-terminus undergo more deprotection cycles, increasing epimerization risk. chemrxiv.org |
| Neighboring Residues | Moderate | The steric and electronic properties of adjacent amino acids can influence the acidity of the α-proton and the stability of the carbanion intermediate. |
| Coupling Reagents | Moderate | Certain coupling reagents can promote the formation of racemization-prone intermediates like oxazolones. nih.gov |
Development of Protective Strategies for Stereochemical Purity (e.g., Thioimidate Protection)
To address the challenge of α-CH epimerization, researchers have developed protective strategies. A highly effective approach involves the reversible protection of the thioamide as a thioimidate. nsf.govresearchgate.netacs.org
The rationale behind this strategy is to decrease the acidity of the α-proton by altering the electronic properties of the thioamide group. nsf.gov By converting the thioamide into a thioimidate, the lone pair of electrons on the nitrogen atom is involved in the C=N double bond, which presents a higher-energy π*(C=N) orbital that is less effective at stabilizing the negative charge of the conjugate base. nsf.gov This modification effectively raises the pKa of the α-proton, making it less susceptible to abstraction under the basic conditions of Fmoc SPPS. researchgate.netchemrxiv.orgacs.org
The protection process typically involves the reaction of the thioamide with an alkylating agent, such as methyl iodide (MeI) or a 4-azidobenzyl group, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nsf.govamazonaws.comnih.gov This protection is performed immediately after the thioamide has been incorporated into the peptide chain. nsf.gov The resulting thioimidate is stable throughout the subsequent peptide elongation steps. acs.org
Once the full peptide sequence is assembled, the thioimidate can be converted back to the thioamide. The deprotection method depends on the protecting group used. For methyl thioimidates, regeneration of the thioamide has traditionally required the use of hydrogen sulfide (B99878) (H₂S) gas, which is toxic and hazardous. researchgate.netnih.gov To overcome this limitation, safer and more convenient deprotection reagents have been explored. nih.gov A notable advancement is the use of the 4-azidobenzyl protecting group, which can be removed under milder conditions. nih.govresearchgate.net
This thioimidate protection strategy has been shown to dramatically reduce epimerization. nsf.govchemrxiv.org For instance, in the synthesis of the peptide AAKAFSAKFG, significant epimerization (22%) was observed when the thioamide was left unprotected, whereas the thioimidate-protected approach yielded the stereochemically pure peptide. chemrxiv.org This method has proven to be a robust and generally applicable strategy for synthesizing thioamide-containing peptides with high stereochemical integrity, expanding the accessible sequence space for these valuable biophysical probes. nsf.govamazonaws.com
Table 2: Comparison of Thioamide Protection Strategies
| Protective Group | Protection Reagent | Deprotection Condition | Advantages | Disadvantages |
| Methyl | Methyl Iodide (MeI) | Hydrogen Sulfide (H₂S) gas | Effective at preventing epimerization. nsf.gov | Deprotection requires toxic and flammable H₂S gas. researchgate.netnih.gov Methyl thioimidates can be less stable to high concentrations of TFA during cleavage. nih.gov |
| 4-Azidobenzyl | 4-Azidobenzyl Alcohol/Reagents | Dithiothreitol (DTT) | Safer and more convenient deprotection. nih.govresearchgate.net Provides both protection of stereochemistry and a safer route back to the thioamide. nih.gov | May require additional synthetic steps for the protecting group reagent. researchgate.net |
Applications in Macrocyclization and Peptide Macrocycle Synthesis
Thioamide substitution, including with this compound, has emerged as a valuable tool in the synthesis of peptide macrocycles. nih.govsci-hub.se Macrocyclization is a key strategy for constraining the conformation of peptides, which can lead to enhanced biological activity, metabolic stability, and cell permeability. nih.govresearchgate.net
The incorporation of a thioamide bond can significantly influence the conformational landscape of a cyclic peptide. sci-hub.se The steric interactions involving the larger sulfur atom can reduce the conformational flexibility of the peptide backbone, effectively lowering the entropic penalty of binding to a biological target. nih.govsci-hub.se This increased rigidity can lead to a more well-defined three-dimensional structure, which is often crucial for high-affinity interactions. nih.gov
Furthermore, thioamides can act as probes to understand the hydrogen-bonding networks that stabilize the conformation of a macrocycle. nih.gov By selectively replacing an amide with a thioamide, which has altered hydrogen bond donating and accepting properties, researchers can deduce the importance of specific intramolecular hydrogen bonds. nih.govsci-hub.se
The synthesis of thioamide-containing macrocycles can be achieved through various strategies. One approach involves the synthesis of the linear thioamidated peptide using the protective strategies described previously, followed by a head-to-tail cyclization reaction. nih.gov This can be promoted by coupling reagents that activate the C-terminal carboxylic acid for reaction with the N-terminal amine. nih.gov
An innovative method for macrocyclization involves the use of silver(I) to chemoselectively activate an N-terminal thioamide, bringing it into proximity with a C-terminal carboxylate. nih.govresearchgate.net This leads to the formation of an isoimide (B1223178) intermediate and subsequent extrusion of silver sulfide (Ag₂S), followed by an acyl transfer to yield the final cyclic peptide. nih.gov This method is rapid, efficient, and proceeds without epimerization. researchgate.net
The incorporation of this compound and other thioamides has been successfully applied to the synthesis of various bioactive macrocyclic peptides, including analogues of natural products and novel therapeutic candidates. nih.govresearchgate.netfrontiersin.orgfrontiersin.org These studies demonstrate the potential of thioamide substitution to enhance the pharmacological properties of peptide macrocycles. sci-hub.seresearchgate.net
Table 3: Impact of Thioamide Incorporation on Peptide Macrocycles
| Property | Effect of Thioamide Substitution | Rationale |
| Conformational Rigidity | Increased | Steric bulk of sulfur restricts backbone flexibility. nih.govsci-hub.se |
| Biological Activity | Often Enhanced | Pre-organization of the bioactive conformation reduces the entropic cost of binding. nih.gov |
| Metabolic Stability | Increased | Thioamide bond can be more resistant to enzymatic cleavage. sci-hub.se |
| Permeability | Can be Improved | Masking of a hydrogen bond acceptor can increase passive membrane permeability. researchgate.net |
Applications of Boc L Valine Thioamide in Organic and Asymmetric Synthesis
Thioamide as a Bioisostere in Rational Molecular Design
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The strategic replacement of one functional group with another—a bioisostere—is a cornerstone of medicinal chemistry and drug design, aimed at optimizing pharmacodynamic and pharmacokinetic properties. uniroma1.itresearchgate.net The thioamide group (-CSNH-) is considered a valuable bioisostere of the more common amide group (-CONH-). researchgate.net
Thioamides are generally more resistant to enzymatic cleavage by peptidases compared to their amide counterparts, which enhances their metabolic stability. nih.gov Furthermore, the substitution can improve passive transcellular permeability. nih.govnih.gov This is attributed to a lower desolvation penalty for the thioamide group when moving from a polar to a nonpolar environment, such as a cell membrane. The sulfur atom in a thioamide is less solvated than the oxygen atom in an amide, facilitating the transfer across biological membranes. nih.gov
Recent research has demonstrated that replacing a single amide bond with a thioamide in a macrocyclic peptide can significantly enhance its plasma exposure after oral administration in rats. nih.gov This modification can be a viable alternative to other strategies like N-methylation for improving the pharmacological properties of peptide-based drug candidates. nih.gov
| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Impact of Isosteric Replacement |
|---|---|---|---|
| Hydrogen Bond Acceptor Strength | Strong | Weaker | Modulates binding affinity and desolvation penalty. nih.gov |
| Metabolic Stability | Susceptible to proteolysis | More resistant to proteolysis | Increases in vivo half-life and bioavailability. nih.govsmolecule.com |
| Membrane Permeability | Low | Improved | Enhances passive diffusion across cell membranes. nih.govnih.gov |
| Conformational Influence | Planar, influences peptide backbone | Influences local conformation and solvent exposure | Can lead to more "membranophilic" conformations. nih.gov |
The distinct electronic and steric properties of the thioamide group are also harnessed in the design of ligands for targeted molecular recognition. The thioamide moiety can engage in different types of non-covalent interactions compared to an amide. For instance, the sulfur atom can participate in N−H···S and C−H···S hydrogen bonds, which influences the aggregation and crystal packing of molecules. researchgate.net
In the context of Boc-L-valine thioamide, the thioamide functionality, combined with the chirality of the valine residue, provides a specific three-dimensional arrangement of atoms. This defined structure is crucial for creating ligands that can selectively bind to biological targets like proteins or receptors. The rational design of such ligands involves considering how the thioamide group will interact with the target's binding site. The ability of thioamides to act as ligands in coordination chemistry further expands their utility. smolecule.com By modifying the peptide backbone with a thioamide, researchers can fine-tune the binding affinity and selectivity of a ligand, leading to the development of more effective therapeutic agents or molecular probes.
Chiral Auxiliary and Ligand Applications in Asymmetric Catalysis
This compound serves as a valuable building block in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Its inherent chirality, derived from the L-valine backbone, makes it an excellent candidate for use as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed and organocatalytic reactions.
Ligands derived from amino acids and their derivatives, including thioamides, are widely used in transition-metal catalysis. mdpi.com The thioamide group can coordinate with transition metals, and when incorporated into a chiral scaffold like Boc-L-valine, it can create a chiral environment around the metal center. researchgate.netnih.gov This chiral pocket dictates the stereochemical outcome of the catalyzed reaction.
These ligands are often bidentate, coordinating to the metal through both the thioamide sulfur and another donor atom, such as the nitrogen of the amino group after deprotection of the Boc group. The steric bulk of the valine side chain plays a crucial role in influencing the enantioselectivity of the reaction by controlling the substrate's approach to the catalytic center. Researchers have developed various protocols for synthesizing transition metal complexes with such ligands, which are then employed in a range of catalytic transformations. chiba-u.jpnih.gov
A prominent application of ligands derived from this compound is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. mdpi.comnih.gov This reaction is a fundamental transformation in organic synthesis.
In a key study, thioamides derived from L-valine were used as ligands in rhodium-catalyzed ATH of acetophenone. The resulting catalyst system demonstrated high enantioselectivity, selectively generating the (R)-configured alcohol product. nih.gov Interestingly, when the corresponding L-valine-based hydroxamic acids or hydrazides were used as ligands, the stereoselectivity was reversed, yielding the (S)-alcohol. nih.gov This highlights the profound impact of the thioamide group on the coordination geometry of the catalyst and, consequently, on the stereochemical outcome of the reaction. Kinetic studies revealed that the rate-limiting steps for the thioamide- and hydroxamic acid-based systems were different, further underscoring the unique catalytic behavior imparted by the thioamide ligand. nih.gov
| Ligand Type | Catalyst | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Thioamide | Rhodium Complex | R | 95% |
| Hydroxamic Acid | Rhodium Complex | S | 97% |
| Hydrazide | Rhodium Complex | S | 91% |
In addition to metal catalysis, amino acids and their derivatives are powerful organocatalysts. L-valine, the parent amino acid of this compound, is known to catalyze direct asymmetric aldol (B89426) reactions. rsc.org This reaction, which forms a carbon-carbon bond between a ketone and an aldehyde, is a cornerstone of organic synthesis. nih.gov
The catalytic cycle is believed to proceed through the formation of an enamine intermediate from the ketone and the amino acid catalyst. nih.govsemanticscholar.org The chiral environment provided by the amino acid then directs the facial attack of the aldehyde, leading to high enantioselectivity in the aldol product. While the direct use of this compound in this context is less explored, the established catalytic activity of L-valine and other simple amino acids suggests the potential for its derivatives to act as effective organocatalysts. The modification of the carboxyl group to a thioamide could influence the catalyst's solubility, stability, and the electronic nature of the enamine intermediate, potentially offering new avenues for controlling reactivity and selectivity in such transformations. rsc.orgnih.gov
Reactivity and Transformation Pathways of the Thioamide Moiety
The thioamide functional group, a bioisostere of the amide bond, imparts unique chemical properties to molecules like this compound. The replacement of the carbonyl oxygen with a sulfur atom alters the electronic and steric characteristics, leading to distinct reactivity patterns that are exploited in various organic transformations.
The reactivity of the thioamide group is characterized by a duality involving both nucleophilic and electrophilic behavior. Compared to their amide counterparts, thioamides exhibit enhanced reactivity towards both electrophiles and nucleophiles. nih.gov
Nucleophilic Character: The sulfur atom of the thioamide is a soft nucleophile and readily reacts with electrophiles. This reactivity is a key feature in reactions such as the Hantzsch thiazole (B1198619) synthesis. However, the nitrogen atom's nucleophilicity is reduced due to the significant nN→π*C=S resonance, which is stronger than the corresponding resonance in amides. This increased conjugation makes the thioamide C-N bond more robust and resistant to hydrolysis. nih.govnih.gov
Electrophilic Character: The thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. However, the greater nN→π*C=S conjugation in thioamides makes them generally more resistant to nucleophilic addition than amides under standard conditions. rsc.org To overcome this inherent stability, activation strategies are often employed to enhance the electrophilicity of the thiocarbonyl carbon, making it a viable center for synthetic transformations.
The thioamide moiety within this compound is a valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocyclic rings, which are prominent scaffolds in many biologically active compounds.
Thiazole Synthesis: A primary application of thioamides like this compound is in the Hantzsch thiazole synthesis . This classic condensation reaction involves the reaction of a thioamide with an α-halocarbonyl compound, such as ethyl bromopyruvate, to form a thiazole ring. chemhelpasap.comsynarchive.com The reaction proceeds via initial nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.comscribd.com This method has been successfully applied to amino acid-derived thioamides to produce chiral thiazole-containing building blocks without significant loss of optical purity. researchgate.net
Thiadiazole Synthesis: Thioamides are also key starting materials for the synthesis of various thiadiazole isomers. For instance, 1,2,4-thiadiazoles can be formed through the oxidative cyclization of two thioamide molecules. rsc.orgrsc.org This process often involves the use of an oxidizing agent, which facilitates the formation of a dimer intermediate that subsequently cyclizes. rsc.orgtandfonline.com Photocatalytic methods using catalysts like Cu₂O have also been developed for this transformation, proceeding via thioamide radical cations. rsc.orgrsc.org Furthermore, 1,3,4-thiadiazoles can be synthesized by the cyclization of N,N'-acylhydrazines with thionating agents or through the reaction of thiohydrazides with various reagents. organic-chemistry.orgsbq.org.br Another route involves the reaction of β-ketothioamides with aryldiazonium salts, which can yield substituted 1,2,3-thiadiazoles. acs.orgacs.org
A significant challenge in utilizing thioamides as electrophiles is the stability conferred by the nN→π*C=S resonance. A modern strategy to overcome this is through ground-state destabilization . This concept involves electronically activating the thioamide by modifying the nitrogen atom, which disrupts the resonance and increases the electrophilicity of the thiocarbonyl carbon. rsc.org
A highly effective method for this activation is the site-selective N-tert-butoxycarbonylation of the thioamide nitrogen. rsc.org By introducing a Boc group onto the nitrogen of a primary or secondary thioamide (forming an N-Boc-thioamide or N,N-Boc₂-thioamide), the lone pair of electrons on the nitrogen is delocalized into the Boc carbonyl group, thereby decreasing its participation in the thioamide resonance. rsc.orgrsc.org This destabilization of the ground state kinetically facilitates nucleophilic addition to the thiocarbonyl carbon. rsc.org The synthesis of these activated N-Boc-thioamides can be achieved by treating the parent thioamide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like DMAP. rsc.org This activation strategy renders the otherwise stable thioamide bond susceptible to cleavage and functionalization under mild conditions. rsc.org
The activation of thioamides via ground-state destabilization has enabled the development of previously challenging transformations, most notably the direct transamidation of thioamides . This reaction converts one thioamide into another by displacing the existing amino group with a new amine nucleophile (R–C(S)–NR¹R² → R–C(S)–NR³N⁴). researchgate.net
Leveraging the N-Boc activation strategy, N-mono-Boc and N,N-Boc₂-thioamides serve as effective thioacyl transfer agents. rsc.org The reaction typically proceeds by treating the N-Boc activated thioamide with a nucleophilic amine in the presence of a base, such as sodium hexamethyldisilazide (NaHMDS), under mild, transition-metal-free conditions. rsc.org The process involves the nucleophilic addition of the incoming amine to the activated thiocarbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate is favored by the electronic properties of the N-Boc-amine leaving group, leading to the formation of the new thioamide bond. rsc.orgrsc.org This methodology has a broad scope and has proven to be a powerful tool for the late-stage functionalization of complex molecules. rsc.org
Below is a table summarizing typical conditions for the transamidation of N-Boc-thioamides.
| Activated Thioamide | Amine Nucleophile | Base | Solvent | Temperature | Yield (%) |
| N-Boc-N-phenyl benzothioamide | 4-Toluidine | NaHMDS | Toluene | 23 °C | 90 |
| N-Boc-N-phenyl benzothioamide | Pyrrolidine | NaHMDS | Toluene | 23 °C | 87 |
| N,N-Boc₂-benzothioamide | Morpholine | NaHMDS | Toluene | 23 °C | 95 |
| N,N-Boc₂-benzothioamide | 4-Chloroaniline | NaHMDS | Toluene | 23 °C | 88 |
This table presents illustrative data based on findings in the field of thioamide transamidation.
Investigations into the Biochemical and Mechanistic Aspects of Boc L Valine Thioamide Systems
Studies on Protein-Ligand Interactions
The substitution of an amide bond with a thioamide can significantly alter the nature of protein-ligand interactions. These alterations stem from the differences in size, hydrogen bonding capability, and electronic properties between sulfur and oxygen.
The incorporation of a thioamide bond, such as that in Boc-L-valine thioamide, into a peptide or small molecule can modulate its binding affinity for a target protein. Thioamides are known to be weaker hydrogen bond acceptors compared to their corresponding amides. However, the N-H group of a thioamide is a stronger hydrogen bond donor. These changes in hydrogen bonding potential can either enhance or diminish binding affinity depending on the specific interactions at the binding site.
Research on thioamide-containing peptides has shown that this substitution can lead to improved target affinity. chemrxiv.org The altered stereoelectronic properties of the thioamide bond can influence the peptide's conformational preferences, potentially pre-organizing it into a bioactive conformation that fits more favorably into a protein's binding pocket.
Table 1: Comparative Binding Affinities of Amide vs. Thioamide-Containing Ligands (Illustrative)
| Ligand Pair | Target Protein | Binding Affinity (Kd) - Amide | Binding Affinity (Kd) - Thioamide | Fold Change |
| Peptide A vs. Thio-Peptide A | Protease X | 1.2 µM | 0.8 µM | 1.5x increase |
| Inhibitor B vs. Thio-Inhibitor B | Kinase Y | 50 nM | 150 nM | 3x decrease |
| Peptide C vs. Thio-Peptide C | Receptor Z | 250 nM | 240 nM | No significant change |
This table is illustrative and provides hypothetical data based on general findings in the field.
Thioamide-modified peptides, which can be synthesized using building blocks like this compound, often exhibit increased resistance to enzymatic degradation. chemrxiv.org Proteases, the enzymes responsible for peptide bond cleavage, generally show lower activity towards thioamide bonds compared to the natural amide bonds. This increased stability is a significant advantage in the development of peptide-based therapeutics.
Enzymatic activity assays are crucial for quantifying this effect. By comparing the rate of hydrolysis of a standard peptide substrate with its thioamide-modified counterpart, the degree of enzymatic resistance can be determined. Recent advancements have led to the development of methods for reconstituting peptide thioamidation in vitro, allowing for detailed kinetic and binding studies. nih.gov
Table 2: Enzymatic Hydrolysis Rates for Amide vs. Thioamide-Modified Peptides (Illustrative)
| Enzyme | Substrate | Rate of Hydrolysis (µmol/min) | Relative Stability |
| Trypsin | Peptide-Arg-COOH | 15.2 | 1x |
| Trypsin | Peptide-Arg(ψCS-NH)-COOH | 1.8 | ~8.4x more stable |
| Chymotrypsin | Peptide-Phe-COOH | 22.5 | 1x |
| Chymotrypsin | Peptide-Phe(ψCS-NH)-COOH | 3.1 | ~7.3x more stable |
This table is illustrative and provides hypothetical data based on general findings in the field. ψCS-NH denotes a thioamide bond.
Role in Protein Folding and Stability Research
Thioamides serve as valuable probes for investigating protein folding and stability due to their unique properties. The substitution of a single oxygen atom with sulfur is a minimal structural perturbation, yet it can have significant effects on the thermodynamics of protein folding. nih.govnih.gov
Table 3: Thermodynamic Effects of Thioamide Substitution on Protein Stability in Different Secondary Structures
| Protein Context | Location of Thioamide | Change in Melting Temp (ΔTm) | Change in Free Energy (ΔΔG) | Reference |
| α-helix | Central position | Destabilizing | Positive | nih.gov |
| α-helix | N-terminus | Less destabilizing | Smaller positive value | nih.gov |
| β-sheet | Hydrogen-bonded strand | Varies | Context-dependent | nih.gov |
| Collagen triple helix | Pro-Pro-Gly repeat | Stabilizing or Destabilizing | Context-dependent | nih.gov |
This table summarizes general findings from studies on various proteins and is not specific to this compound.
Modulation of Biological Transporters and Receptors (e.g., P-glycoprotein)
This compound has been identified as a key intermediate in the synthesis of QZ59S-SSS, a potential inhibitor of human P-glycoprotein (P-gp). chemicalbook.com P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Inhibiting P-gp is a significant strategy to enhance the efficacy of cancer chemotherapy.
The synthesis of P-gp inhibitors often involves complex organic chemistry, and the use of specialized building blocks like this compound is essential for creating the final active molecule. While this compound itself is not the active P-gp inhibitor, its thioamide functionality is a critical component of the pharmacophore of the final product.
Biochemical Pathways and Stability Profiles of Thioamides
The biochemical fate of thioamides is an area of active research. In mammals, the metabolic activation of thioamides is often mediated by flavoprotein monooxygenases or cytochromes P450. nih.gov This process typically involves the sequential oxygenation of the thioamide sulfur atom. The resulting thioamide S-oxides and S,S-dioxides are reactive intermediates that can lead to the elimination of the sulfur and the formation of the corresponding amide or nitrile derivatives.
Table 4: General Stability Profile of Thioamide and Boc-Protected Amine Moieties
| Condition | Thioamide Bond Stability | Boc Protecting Group Stability |
| Strong Acid (e.g., TFA, HCl) | Labile/Degradation | Labile |
| Strong Base (e.g., NaOH) | Generally stable | Stable |
| Nucleophiles | Generally stable | Stable |
| Oxidizing Agents | Susceptible to oxidation at sulfur | Generally stable |
| Reducing Agents | Generally stable | Stable |
Structural and Spectroscopic Characterization Methodologies for Boc L Valine Thioamide and Its Adducts
X-ray Crystallography for Molecular and Supramolecular Structure Elucidation
X-ray crystallography provides definitive, high-resolution information on the atomic arrangement within a single crystal, revealing both the molecule's own geometry (intramolecular) and its organization in the solid state (intermolecular). While specific crystallographic data for Boc-L-valine thioamide is not widely published, analysis of closely related structures, such as other N-Boc protected amino acids and thioamides, allows for a detailed prediction of its structural characteristics.
The conformation of this compound is largely dictated by the rotational freedom around its single bonds. The thioamide group (CS-NH) itself introduces significant conformational constraints. Due to resonance, the C-N bond of a thioamide has a greater degree of double-bond character compared to a standard amide bond, which enforces planarity around this functional group nih.govnih.gov.
Key dihedral angles that define the backbone conformation include:
ω (omega): The dihedral angle around the thioamide C-N bond. This is expected to be close to 180° (trans) or 0° (cis), reflecting the planarity of the group.
φ (phi): The angle around the N-Cα bond.
ψ (psi): The angle around the Cα-C(S) bond.
The bulky isopropyl side chain of the valine residue sterically restricts the possible φ and ψ angles, favoring conformations that minimize steric clash.
In the solid state, molecules of this compound are expected to arrange themselves into a highly ordered crystal lattice stabilized by intermolecular forces, primarily hydrogen bonds. The thioamide N-H group is a potent hydrogen bond donor, while the sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor nih.goviucr.org. However, the thiocarbonyl sulfur is considered a weaker hydrogen bond acceptor than the carbonyl oxygen of a standard amide nih.gov.
Consequently, a common and stable hydrogen bonding motif involves the thioamide N-H donating a hydrogen bond to the carbonyl oxygen of the Boc group of an adjacent molecule (N-H···O=C). This interaction is observed in the crystal structure of the similar compound, (-)-N-(tert-Butoxycarbonyl)-L-proline-2-thioamide, where the thioamide C=S group is not involved in hydrogen bonding researchgate.net. The packing is further influenced by weaker van der Waals interactions between the bulky tert-butyl and isopropyl groups, which will arrange to maximize packing efficiency. The formation of these hydrogen-bonded networks leads to supramolecular assemblies, such as chains or layered sheets iucr.orgresearchgate.net.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is a powerful tool for confirming the covalent structure and studying the dynamic behavior of molecules in solution.
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its structure. Based on data from analogous compounds, the following chemical shift assignments can be predicted.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Thioamide) | 7.5 - 8.5 | Broad Singlet | Two protons, may appear as separate signals due to slow exchange. |
| NH (Boc-carbamate) | 5.0 - 5.5 | Doublet | Coupling to the α-proton. |
| Cα-H (Valine) | 4.0 - 4.5 | Multiplet | Coupled to NH and Cβ-H. |
| Cβ-H (Valine) | 2.0 - 2.4 | Multiplet | Coupled to Cα-H and methyl protons. |
| C(CH ₃)₃ (Boc) | ~1.45 | Singlet | 9 equivalent protons. |
| CH(C H₃)₂ (Valine) | 0.9 - 1.1 | Doublet | 6 protons, may appear as two distinct doublets (diastereotopic). |
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C =S (Thioamide) | 200 - 210 | Characteristic downfield shift for a thiocarbonyl carbon nih.gov. |
| C =O (Boc-carbamate) | 155 - 157 | Typical range for a carbamate (B1207046) carbonyl. |
| C (CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group. |
| C α (Valine) | 60 - 65 | Alpha-carbon attached to the nitrogen. |
| C β (Valine) | ~30 | |
| C (CH₃)₃ (Boc) | ~28.3 | Methyl carbons of the Boc group. |
| CH(C H₃)₂ (Valine) | 17 - 19 | The two methyl carbons may have slightly different chemical shifts. |
While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguous confirmation and detailed structural analysis.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to confirm the connectivity within the valine side chain, showing correlation peaks between the Cα-H, Cβ-H, and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum (e.g., Cα-H to Cα).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule. For example, correlations would be expected from the Boc methyl protons to the quaternary Boc carbon and the Boc carbonyl carbon, confirming the structure of the protecting group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation and dynamics. NOESY can be used to investigate the cis/trans isomerism around the Boc C-N bond by observing spatial correlations between the Boc protons and the valine α-proton nih.gov.
Other Spectroscopic Techniques for Comprehensive Characterization
To complement NMR and crystallography, other spectroscopic methods provide valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups by their characteristic vibrational frequencies. Key expected absorption bands include:
~3300 cm⁻¹: N-H stretching vibrations from both the thioamide and carbamate groups.
~2960 cm⁻¹: C-H stretching from the aliphatic isopropyl and tert-butyl groups.
~1700 cm⁻¹: A strong C=O stretching band from the Boc protecting group.
1400-1600 cm⁻¹: A characteristic and often strong "B band" associated with the thioamide group actachemscand.org.
~1120 cm⁻¹: A weak C=S stretching vibration. This band is significantly lower in frequency compared to a typical C=O stretch (~1660 cm⁻¹) nih.gov.
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition of the compound. For this compound (C₁₀H₂₀N₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The expected monoisotopic mass is approximately 232.1245 g/mol . The fragmentation pattern observed in the mass spectrum can also help to confirm the structure by showing the loss of characteristic fragments, such as the tert-butyl group.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Thioamide Bonds
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the thioamide functional group and analyzing its characteristic vibrational frequencies.
The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide results in significant changes in the vibrational spectrum. The C=S bond is weaker and heavier than the C=O bond, leading to a shift of the primary stretching vibration to a lower frequency. While the C=O stretch of a typical amide is found in the range of 1650-1700 cm⁻¹, the C=S stretch of a thioamide is generally observed at a lower wavenumber. However, the C=S stretching vibration is often not a pure vibration and can couple with other vibrational modes, such as C-N stretching and N-H bending, making its assignment complex. This coupling gives rise to a series of characteristic bands for the thioamide group, often referred to as the thioamide A, B, and G bands.
Detailed research findings indicate that the thioamide C=S bond has an IR stretch at approximately 1120 (±20) cm⁻¹ nih.gov. More broadly, the C=S stretching vibration in thioamides is typically found in the 600-800 cm⁻¹ region sigmaaldrich.com. The complexity in assigning a specific band is due to its composite nature and its tendency to couple with other vibrations sigmaaldrich.comsmolecule.com.
The vibrational modes of a molecule can be categorized as either stretching (symmetric and asymmetric) or bending (scissoring, rocking, wagging, and twisting) chemicalbook.comscispace.com. For this compound, in addition to the thioamide group vibrations, the IR spectrum would also show characteristic absorptions for the N-H and C-H bonds of the valine and Boc protecting group moieties.
A comparison with the IR spectrum of the oxygen analogue, N-Boc-L-valine, would highlight the differences arising from the thioamide substitution. The prominent C=O stretching band of the amide in N-Boc-L-valine would be absent in the spectrum of this compound, and the characteristic thioamide bands would be present instead.
Below is a table summarizing the expected characteristic IR absorption bands for this compound based on typical values for thioamides and N-Boc protected amino acids.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Thioamide (-CSNH₂) | 3300 - 3500 |
| C-H Stretch | Valine & Boc group | 2850 - 3000 |
| C=O Stretch | Boc group (-O-C=O) | 1680 - 1720 |
| N-H Bend (Thioamide A band) | Thioamide (-CSNH₂) | 1600 - 1650 |
| C-N Stretch | Thioamide | 1200 - 1400 |
| C=S Stretch (Thioamide B band) | Thioamide (C=S) | 1000 - 1200 |
| C-S Stretch (Thioamide G band) | Thioamide (C-S) | 600 - 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the successful synthesis of the target molecule and provides insights into its structural components.
The molecular formula of this compound is C₁₀H₂₀N₂O₂S, which corresponds to a molecular weight of approximately 232.35 g/mol nih.gov. In a typical mass spectrum, a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) would be observed at an m/z value corresponding to this molecular weight.
Upon ionization, the this compound molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For compounds containing a tert-butoxycarbonyl (Boc) protecting group, characteristic fragmentation pathways are often observed. These include the loss of the entire Boc group or parts of it. A common fragmentation is the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion with a mass 56 units less than the molecular ion ([M-56]⁺). Another possibility is the loss of the entire Boc group (C₅H₉O₂) as a radical, or the loss of CO₂ from the Boc group.
The valine residue also contributes to the fragmentation pattern. Amino acids and their derivatives can undergo characteristic cleavages, such as the loss of the carboxyl or thioamide group, and fragmentation of the isopropyl side chain. The fragmentation of protonated valine, for example, is known to involve the loss of water and carbon monoxide nih.gov.
A plausible fragmentation pattern for this compound would involve an initial loss of the Boc group or its fragments, followed by fragmentation of the remaining valine thioamide structure. Analysis of these fragments allows for the reconstruction of the original molecule's structure.
Below is a table detailing the predicted major fragment ions for this compound in a mass spectrum.
| m/z of Fragment Ion | Proposed Fragment Structure | Neutral Loss |
| 233 | [M+H]⁺ (protonated molecule) | - |
| 177 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 159 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water |
| 133 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group |
| 116 | [Valine thioamide+H]⁺ | Loss of the Boc group |
| 88 | [C₄H₁₀N]⁺ | Fragment from valine side chain |
| 57 | [C₄H₉]⁺ | tert-butyl cation from Boc group |
Computational and Theoretical Approaches to Boc L Valine Thioamide Systems
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The replacement of the carbonyl oxygen with a larger sulfur atom in the amide bond of Boc-L-valine thioamide introduces significant steric and electronic perturbations that influence its conformational landscape. The thioamide C=S bond is considerably longer (approximately 1.71 Å) than the amide C=O bond (around 1.23 Å), and sulfur possesses a larger van der Waals radius than oxygen (1.85 Å versus 1.40 Å) nih.gov. These fundamental differences lead to a more restricted conformational space for thiopeptides compared to their oxo-counterparts researchgate.net.
Molecular modeling studies on thio-substituted dipeptides have revealed that the increased size of the sulfur atom can lead to unfavorable steric interactions, particularly restricting the available conformations around the φ and ψ dihedral angles researchgate.net. For a residue like valine with a branched β-carbon, these steric clashes are even more pronounced.
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational dynamics of this compound in various environments. These simulations can elucidate the preferred rotameric states of the valine side chain and the orientation of the Boc protecting group in relation to the thioamide functionality. A key finding from computational studies is the significantly higher rotational barrier for the C-N bond in thioamides, which is approximately 5 kcal/mol greater than in amides nih.gov. This increased barrier reduces conformational flexibility and can favor specific isomeric states (cis/trans) of the peptide bond, a property that can be harnessed in designing peptides with specific secondary structures.
Table 1: Comparative Geometric and Energetic Properties of Amide vs. Thioamide Bonds
| Property | Standard Amide Bond | Thioamide Bond |
| C=X Bond Length | ~1.23 Å (X=O) | ~1.71 Å (X=S) |
| van der Waals Radius of X | 1.40 Å (X=O) | 1.85 Å (X=S) |
| C-N Rotational Barrier | Lower (~15-20 kcal/mol) | Higher (~20-25 kcal/mol) |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker |
| Hydrogen Bond Donor Strength | Weaker | Stronger |
This table presents generalized data from computational and experimental studies on peptides and related small molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are essential for a detailed understanding of the electronic structure and reactivity of this compound. These methods allow for the calculation of various molecular properties that govern the compound's behavior.
Calculations on model thioamides have shown that the thioamide group is a poorer hydrogen bond acceptor but a better hydrogen bond donor compared to the standard amide group researchgate.net. This has profound implications for the secondary structure of peptides containing a this compound residue, as it alters the stability of hydrogen bonding patterns in structures like α-helices and β-sheets.
The electronic properties of the thioamide bond also differ significantly from the amide bond. The thioamide C=S bond has a lower oxidation potential and a red-shifted UV absorption maximum (around 265 nm) compared to the amide C=O bond (around 220 nm) nih.gov. Quantum chemical calculations can accurately predict these properties, as well as the charge distribution across the molecule. The charge density at the sulfur atom in a thioamide is more sensitive to the rotation of the amino group than the oxygen in an amide, indicating a more pronounced bipolar resonance form in thioamides nih.gov.
Table 2: Predicted Electronic Properties of a Model Thioamide System
| Property | Calculated Value | Method |
| Dipole Moment | Varies with conformation | DFT/ab initio |
| HOMO Energy | Higher than corresponding amide | DFT/ab initio |
| LUMO Energy | Lower than corresponding amide | DFT/ab initio |
| C=S Bond Order | Less than 2 | NBO Analysis |
| Partial Charge on Sulfur | More negative than oxygen in amide | Mulliken/NPA Population Analysis |
This table illustrates typical outputs from quantum chemical calculations on thioamide-containing molecules. Exact values would be specific to the chosen computational level and conformation of this compound.
Rational Design and Prediction of Novel Thioamide-Containing Compounds
The unique properties of the thioamide group, as elucidated by computational studies, make it a valuable tool in the rational design of novel peptides and peptidomimetics with enhanced stability or specific biological activities. For instance, the increased resistance of thioamides to enzymatic hydrolysis by proteases is a key feature exploited in drug design.
Furthermore, computational screening of virtual libraries of thioamide-containing compounds allows for the prediction of molecules with desired properties before their synthesis, thereby accelerating the drug discovery process. The predictive power of these models relies on accurate force fields and quantum chemical methods that can capture the subtle electronic and steric effects of the thioamide substitution.
Elucidation of Reaction Mechanisms and Stereoselectivity through Computational Studies
Computational chemistry plays a pivotal role in understanding the mechanisms of reactions involving this compound, both in its synthesis and its subsequent transformations. For example, DFT calculations can be employed to model the transition states and reaction pathways for the thionation of the corresponding amide, providing insights into the reaction kinetics and thermodynamics.
Studies on the formation of thioamide bonds have proposed mechanisms involving thioimidate intermediates, which can be investigated computationally nih.gov. These calculations can help in optimizing reaction conditions to improve yields and minimize side products.
Moreover, computational studies are crucial for understanding and predicting the stereoselectivity of reactions involving this compound. The pKa of the Cα proton in a thioamide is significantly lower than in its amide counterpart, making it more susceptible to epimerization under basic conditions nih.gov. Computational modeling can predict the relative stability of different stereoisomers and help in devising synthetic strategies that preserve the desired stereochemistry. The mechanism of silver-promoted coupling of thioamides with carboxylic acids, for instance, has been investigated using computational methods to understand the formation of imide intermediates unimelb.edu.au.
Future Research Directions and Emerging Applications of Boc L Valine Thioamide
Development of Novel and Sustainable Synthetic Routes and Derivatization Strategies
The future of Boc-L-valine thioamide synthesis and its subsequent derivatization is increasingly focused on green and sustainable methodologies. The development of environmentally friendly and efficient synthetic pathways is a critical goal for both academic and industrial research.
Traditional methods for thioamidation often rely on reagents like Lawesson's reagent or phosphorus pentasulfide, which can be hazardous and generate significant waste. researchgate.net Future research is actively pursuing greener alternatives that offer milder reaction conditions, higher yields, and reduced environmental impact.
One promising approach is the use of deep eutectic solvents (DES) as both the reaction medium and catalyst. This method eliminates the need for volatile and toxic organic solvents and often leads to high yields in a direct and efficient manner. The recyclability of DES further enhances the sustainability of this process. Microwave-assisted synthesis represents another significant advancement, dramatically reducing reaction times and often increasing product purity. nih.govscispace.com Microwave-promoted Kindler thioamide synthesis, for instance, allows for the rapid, three-component condensation of aldehydes, amines, and elemental sulfur, offering a versatile route to a wide array of thioamides. nih.gov Research into transition-metal-free transamidation reactions is also gaining traction as a simple and broadly applicable method for synthesizing substituted thioamides from unsubstituted ones. mdpi.com
These emerging sustainable methods are highly applicable to the synthesis of this compound, promising more efficient and environmentally responsible production of this key building block.
Expanding the Scope of Asymmetric Catalysis with Novel Thioamide Ligands
The inherent chirality of this compound makes it an attractive scaffold for the development of novel ligands for asymmetric catalysis. Chiral thioamides have demonstrated significant potential as organocatalysts and as ligands for metal-catalyzed reactions, offering unique reactivity and selectivity. beilstein-journals.orgacs.org
Thioamide-containing molecules, including derivatives of cinchona alkaloids and aminoindanes, have been successfully employed as organocatalysts in a variety of asymmetric transformations, such as decarboxylative reactions and Friedel-Crafts alkylations. beilstein-journals.orgresearchgate.net The thioamide moiety can participate in hydrogen bonding and other non-covalent interactions, which are crucial for stereocontrol. The unique electronic and steric properties of the thioamide group can lead to improved catalytic activity and enantioselectivity compared to their amide counterparts. researchgate.net
Future research will likely focus on synthesizing novel chiral ligands derived from this compound. These ligands could be applied in a broad range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The modular nature of peptide synthesis allows for the straightforward incorporation of the this compound unit into larger, more complex ligand architectures, enabling the fine-tuning of steric and electronic properties to achieve optimal catalytic performance.
Advanced Applications in Bioorganic and Medicinal Chemistry beyond Current Scope
The substitution of an amide bond with a thioamide is a well-established strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of peptide-based drugs. nih.govnsf.gov Thioamides are more resistant to enzymatic cleavage by proteases, which can lead to longer in-vivo half-lives. nih.govnsf.gov Beyond this established role, emerging research is uncovering novel applications for thioamide-containing molecules, including those derived from this compound.
One exciting area is the development of thioamides as hydrogen sulfide (B99878) (H₂S) donors. researchgate.net H₂S is an important endogenous signaling molecule with neuroprotective, antioxidant, and anti-inflammatory effects. researchgate.net Thioamide-containing molecules are being investigated as promising platforms for the controlled release of H₂S for the potential treatment of various diseases, including neurodegenerative disorders and cardiovascular conditions. researchgate.net
Furthermore, the altered conformational properties of thioamides can be exploited in the design of macrocyclic peptides that act as inhibitors of protein-protein interactions. nih.govnsf.gov The incorporation of a thioamide can introduce conformational constraints that lead to higher binding affinity and specificity. nih.govnsf.gov Additionally, thioamides have been used as spectroscopic probes to study protein folding and as photoswitches in peptides to control biological activity with light. nih.govnsf.gov The future will likely see the rational design of this compound-containing peptides and small molecules for these advanced applications, targeting a wide range of diseases.
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
The development of efficient and versatile synthetic methods for thioamides, such as microwave-assisted synthesis, has paved the way for their integration into high-throughput screening (HTS) and combinatorial chemistry platforms. nih.govscispace.com These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the drug discovery process. scispace.com
The use of solid-phase synthesis techniques, commonly employed in combinatorial chemistry, can be adapted for the creation of peptide libraries containing thioamide linkages. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the amino acid sequence and the position of the thioamide bond. Microwave-assisted parallel synthesis has been successfully used to generate libraries of thioamides with high purity, suitable for HTS campaigns. scispace.com
Q & A
Basic: What are the established synthetic routes for preparing Boc-L-valine thioamide from Boc-L-valine, and how do reaction conditions influence yield?
Answer:
this compound is synthesized via thionation of the parent amide. Two primary methods are:
Lawesson’s reagent : React Boc-L-valine with Lawesson’s reagent (LR) in anhydrous toluene or THF under reflux (60–80°C). Monitor completion via TLC (Rf shift from ~0.5 to ~0.7 in ethyl acetate/hexane) .
P₄S₁₀-mediated thionation : Use P₄S₁₀ in pyridine at 50°C. This method is cost-effective but requires rigorous moisture exclusion. Yields typically range from 60–85% depending on solvent purity and reaction time .
Key considerations : LR offers higher selectivity, while P₄S₁₀ may generate side products (e.g., disulfides) if not quenched properly. Purification via silica gel chromatography (eluent: 30% EtOAc/hexane) is critical.
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?
Answer:
- IR Spectroscopy :
- Thioamide I (δ(N-H) + ν(C=N)): 1493–1489 cm⁻¹.
- Thioamide IV (ν(C=S)): 740–725 cm⁻¹, a definitive marker for C=S bond presence .
- ¹H/¹³C NMR :
- Raman Spectroscopy : ν(C=S) at ~710 cm⁻¹, useful for distinguishing thioamides from amides in solid-state studies .
Advanced: How can researchers resolve contradictions in vibrational band assignments when this compound coordinates with metal ions?
Answer:
Thioamide-metal coordination often shifts vibrational bands ambiguously. To differentiate sulfur (S) vs. nitrogen (N) binding:
Thioamide III (ν(C-N) + ν(C=S)) : A >10 cm⁻¹ redshift in thioamide III (e.g., from 1029 cm⁻¹ to 1018 cm⁻¹) indicates S-coordination, as seen in Bi(III) complexes .
Thioamide IV (ν(C=S)) : A redshift >15 cm⁻¹ confirms S-binding, whereas N-coordination causes minimal shift.
N-H Stretching : Persistent N-H bands (~3080 cm⁻¹) rule out deprotonation/N-coordination .
Methodological validation : Combine IR, Raman, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
Advanced: What experimental strategies optimize the cyclization of this compound with bromoacetaldehyde to form thiazole rings?
Answer:
The cyclization step (thioamide + bromoacetaldehyde → thiazole) is pivotal in synthesizing thiazole-containing peptides like virenamides . Optimization strategies include:
- Solvent choice : Use DMF at 0°C to balance reactivity and side-product suppression.
- Stoichiometry : A 1:1.2 molar ratio (thioamide:bromoacetaldehyde) minimizes unreacted thioamide.
- Additives : Catalytic Hünig’s base (DIPEA) enhances nucleophilicity of the thioamide sulfur.
- Workup : Quench with ice-water to precipitate the thiazole product, achieving >75% yield.
Troubleshooting : If yields drop below 50%, check for moisture ingress or bromoacetaldehyde degradation (via ¹H NMR, δ 4.3 ppm for CH₂Br).
Advanced: How should researchers design studies to investigate the stability of this compound under varying pH and temperature conditions?
Answer:
Experimental design :
pH Stability :
- Prepare buffered solutions (pH 2–12) and incubate thioamide at 25°C.
- Monitor degradation via HPLC (C18 column, 220 nm) at 0, 24, 48 hr.
- Key finding : Thioamides degrade rapidly at pH >10 due to hydroxide attack on C=S .
Thermal Stability :
- Use TGA/DSC to assess decomposition temperatures (typically >150°C).
- Store lyophilized samples at −20°C under argon to prevent oxidative dimerization .
Data interpretation : Fit degradation kinetics to a first-order model to estimate half-lives.
Basic: What are the common side reactions during this compound synthesis, and how can they be mitigated?
Answer:
- Disulfide formation : Occurs with excess P₄S₁₀. Mitigate by strict anhydrous conditions and quenching with EtOH .
- Oxidation to sulfoxide : Avoid by purging reaction vessels with N₂ and storing under inert gas.
- Incomplete thionation : Indicated by residual C=O peaks in IR. Increase reaction time or LR equivalents .
Advanced: How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?
Answer:
- DFT Calculations :
- MD Simulations : Study solvation effects on thioamide stability in aqueous vs. organic solvents.
Software tools : Gaussian (DFT), GROMACS (MD). Compare computed ν(C=S) (710–730 cm⁻¹) with experimental data .
Advanced: What strategies address low reproducibility in this compound-mediated peptide couplings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
